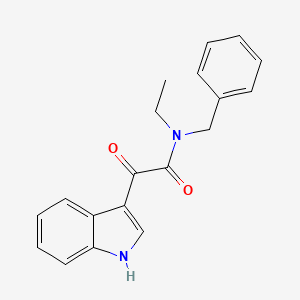![molecular formula C17H17N5O5S B2452977 4-(2-((1-(2-hydroxyéthyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acétamido)benzoate de méthyle CAS No. 1005308-59-7](/img/structure/B2452977.png)
4-(2-((1-(2-hydroxyéthyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acétamido)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a complex organic compound, prized for its unique chemical properties. This molecule consists of several functional groups, including a pyrazolopyrimidinone ring, a thioether, an ester, and a benzoate structure. These diverse moieties make it an intriguing subject for chemical and biological studies.
Applications De Recherche Scientifique
Methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate has diverse applications:
Chemistry
Used as a building block for synthesizing more complex molecules.
Biology
Investigated for its potential as a ligand in receptor binding studies.
Medicine
Explored for its therapeutic potential in treating diseases, due to its ability to interact with specific biological targets.
Industry
Utilized in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be fully identified. Based on the structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it is plausible that it may interact with certain kinases or enzymes involved in cellular signaling pathways .
Mode of Action
It is known that pyrazolo[3,4-d]pyrimidine derivatives can interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the thioacetamido and benzoate groups may further enhance these interactions, leading to changes in the conformation or activity of the target proteins .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if it targets kinases, it could influence signal transduction pathways, leading to changes in cell proliferation, differentiation, or survival
Pharmacokinetics
The presence of the hydroxyethyl and benzoate groups may enhance its solubility, potentially improving its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if it inhibits a kinase involved in cell proliferation, it could lead to cell cycle arrest and apoptosis
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s stability and activity could be affected by the pH of its environment, as changes in pH can alter the ionization state of the compound and its targets .
Méthodes De Préparation
Synthetic routes and reaction conditions for methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate typically involve multi-step procedures:
Synthesis of the pyrazolopyrimidinone core
Starting from appropriate precursors such as hydrazine derivatives and ethyl acetoacetate, the core structure can be assembled through cyclization reactions.
Formation of the thioether linkage
Thiol groups are often introduced via nucleophilic substitution reactions, using halogenated precursors.
Acylation and esterification
Final steps involve acylation to introduce the acetamido group and esterification to form the benzoate ester.
Industrial production methods require optimizing reaction conditions to improve yield and purity, typically involving reflux conditions, solvent extraction, and recrystallization techniques.
Analyse Des Réactions Chimiques
Methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate undergoes various chemical reactions:
Oxidation
The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction
Reduction reactions can target the pyrazolopyrimidinone ring or the thioether linkage, using reducing agents like lithium aluminum hydride.
Substitution
Substituent groups on the benzene ring can be modified through electrophilic aromatic substitution, using reagents like nitric acid for nitration.
Major products from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is unique in its combination of functional groups. Similar compounds include:
Methyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrazolo[3,4-d]pyrimidin-6-ylthio)acetamido)benzoate
2-(2-Hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine
The specific combination of functionalities in methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate grants it unique properties and applications not found in closely related structures.
Propriétés
IUPAC Name |
methyl 4-[[2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5S/c1-27-16(26)10-2-4-11(5-3-10)19-13(24)9-28-17-20-14-12(15(25)21-17)8-18-22(14)6-7-23/h2-5,8,23H,6-7,9H2,1H3,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMHHMKVOIBAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2452894.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2452896.png)
![N'-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2452897.png)


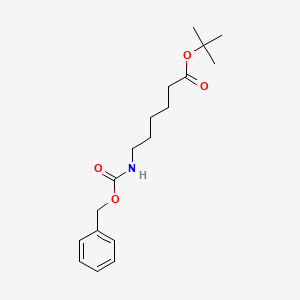
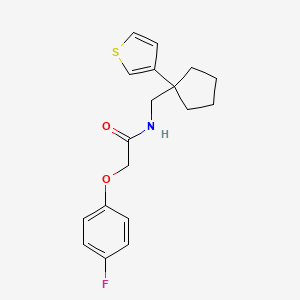
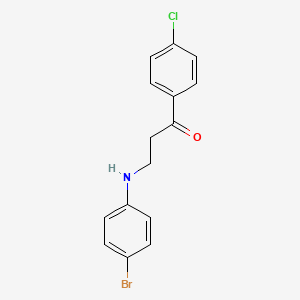
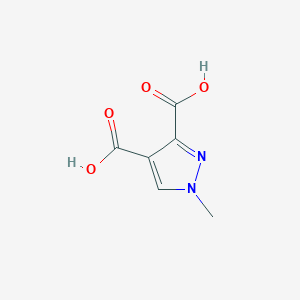
![1,7-Diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B2452910.png)

![N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2452914.png)
